molecular formula C8H5ClF3NO2S B12355117 (1Z)-N-(benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride

(1Z)-N-(benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride

Cat. No.: B12355117
M. Wt: 271.64 g/mol
InChI Key: OHGCUODTFLYDEK-QPEQYQDCSA-N
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Description

(1Z)-N-(benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride is an organic compound that features a trifluoromethyl group, a benzenesulfonyl group, and an imidoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N-(benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride typically involves the reaction of benzenesulfonyl chloride with 2,2,2-trifluoroethanimidoyl chloride under controlled conditions. One common method involves the use of phosphorus pentachloride or phosphorus oxychloride as reagents to facilitate the formation of the desired product . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1Z)-N-(benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The imidoyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of corresponding amides or esters.

    Oxidation and Reduction: The benzenesulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

    Addition Reactions: The compound can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

The major products formed from these reactions include amides, esters, sulfonic acids, and sulfinic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1Z)-N-(benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1Z)-N-(benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzenesulfonyl group can form strong interactions with target proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1Z)-N-(benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride is unique due to its combination of a trifluoromethyl group, benzenesulfonyl group, and imidoyl chloride moiety. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H5ClF3NO2S

Molecular Weight

271.64 g/mol

IUPAC Name

(1Z)-N-(benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride

InChI

InChI=1S/C8H5ClF3NO2S/c9-7(8(10,11)12)13-16(14,15)6-4-2-1-3-5-6/h1-5H/b13-7-

InChI Key

OHGCUODTFLYDEK-QPEQYQDCSA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/N=C(/C(F)(F)F)\Cl

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N=C(C(F)(F)F)Cl

Origin of Product

United States

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